molecular formula C13H10N2O3 B7829113 7-methoxy-9H-beta-carboline-1-carboxylic acid CAS No. 17019-05-5

7-methoxy-9H-beta-carboline-1-carboxylic acid

Cat. No.: B7829113
CAS No.: 17019-05-5
M. Wt: 242.23 g/mol
InChI Key: DWNZWHKHMKQWFS-UHFFFAOYSA-N
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Description

7-Methoxy-9H-beta-carboline-1-carboxylic acid is a naturally occurring compound belonging to the beta-carboline family. Beta-carbolines are a class of alkaloids known for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound, in particular, has garnered attention due to its potential therapeutic applications in various fields of medicine and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-9H-beta-carboline-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of tryptamine derivatives under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating to promote the formation of the beta-carboline ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-9H-beta-carboline-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of alkylated or acylated derivatives.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound exhibits biological activities such as inhibition of monoamine oxidase (MAO) and modulation of neurotransmitter levels, making it a candidate for neurological research.

  • Medicine: Its anti-inflammatory and antioxidant properties have been explored for potential therapeutic use in conditions such as neurodegenerative diseases and cancer.

  • Industry: The compound is used in the development of pharmaceuticals and nutraceuticals due to its beneficial properties.

Mechanism of Action

The mechanism by which 7-methoxy-9H-beta-carboline-1-carboxylic acid exerts its effects involves interaction with molecular targets and pathways:

  • Molecular Targets: The compound binds to and inhibits monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.

  • Pathways Involved: By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can lead to improved mood and cognitive function.

Comparison with Similar Compounds

7-Methoxy-9H-beta-carboline-1-carboxylic acid is compared to other beta-carbolines such as harmine, harmaline, and tetrahydroharmine:

  • Harmine: Similar MAO inhibitory activity but lacks the methoxy group, which may affect its potency and selectivity.

  • Harmaline: Also exhibits MAO inhibition but has a different structural configuration, leading to variations in biological activity.

  • Tetrahydroharmine: A reduced form of harmine with distinct pharmacological properties.

Uniqueness: The presence of the methoxy group in this compound enhances its binding affinity and selectivity towards MAO, making it a unique and valuable compound in research and therapeutic applications.

Conclusion

This compound is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structural features and biological activities make it an important subject of scientific research, with potential benefits for various therapeutic areas.

Properties

IUPAC Name

7-methoxy-9H-pyrido[3,4-b]indole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-18-7-2-3-8-9-4-5-14-12(13(16)17)11(9)15-10(8)6-7/h2-6,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNZWHKHMKQWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655326
Record name 7-Methoxy-9H-beta-carboline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17019-05-5
Record name 7-Methoxy-9H-beta-carboline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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